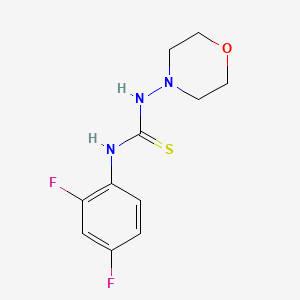

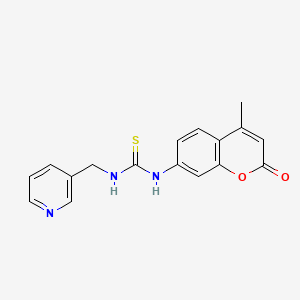

![molecular formula C16H15NO4S B5821329 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide CAS No. 61883-81-6](/img/structure/B5821329.png)

2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide” is a sulfonyl-containing compound . Sulfonyl-containing compounds exhibit a broad spectrum of biological activities and play a vital role not only in medicines but also in agrochemicals . They have been used in the research and development of sulfonyl derivatives .

Synthesis Analysis

The synthesis of such compounds involves changing the naphthenic group linked with the sulfur bond in the sulfonamide group into an alkyl chain . The ethylsulfonamide group was identified as a key building block for compound activity .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by IR, 1H-NMR, and elemental analysis . The structures of these compounds have been obtained and their in vitro and in vivo bioactivities evaluated .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .科学研究应用

Analgesic Applications

2-phenacylsulfonyl-N-phenylacetamide: has been identified as a compound with potential analgesic properties. As an acetamide derivative, it is related to compounds known for their pain-relieving capabilities without causing loss of consciousness . This suggests its utility in the development of new analgesic drugs that could be more effective or have fewer side effects than current medications.

Anti-inflammatory Properties

The compound’s structure is indicative of possible anti-inflammatory effects. This is due to the presence of the phenylacetamide moiety, which is commonly found in molecules exhibiting anti-inflammatory activity. Research into similar compounds has shown effectiveness in reducing inflammation, which could make Oprea1_512237 a candidate for the treatment of chronic inflammatory diseases .

Anticancer Potential

Phenylacetamide derivatives have been explored for their anticancer properties. The sulfonyl group in 2-phenacylsulfonyl-N-phenylacetamide could interact with cancer cell pathways, potentially leading to the development of novel anticancer agents. Its efficacy against various cancer cell lines would need to be investigated to determine its potential as a therapeutic agent .

Antimicrobial Activity

Compounds with the phenylacetamide structure have shown promise as antimicrobial agents2-phenacylsulfonyl-N-phenylacetamide could be studied for its effectiveness against bacterial and viral pathogens, contributing to the fight against antibiotic-resistant strains and emerging infectious diseases .

Role in Drug Synthesis

The compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its chemical structure allows for various modifications, which can lead to the creation of a wide range of drugs with diverse therapeutic effects. This versatility makes it valuable in medicinal chemistry for drug design and development .

Computational Chemistry Applications

In silico studies often use compounds like 2-phenacylsulfonyl-N-phenylacetamide to model interactions with biological targets. Computational chemistry can predict how the compound might interact with enzymes or receptors, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile .

作用机制

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action .

属性

IUPAC Name |

2-phenacylsulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-15(13-7-3-1-4-8-13)11-22(20,21)12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEXPFUUIXSUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357947 |

Source

|

| Record name | Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61883-81-6 |

Source

|

| Record name | Acetamide, 2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

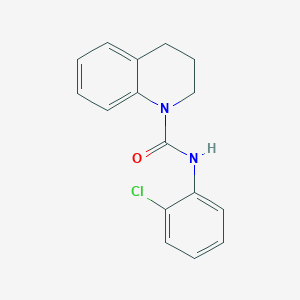

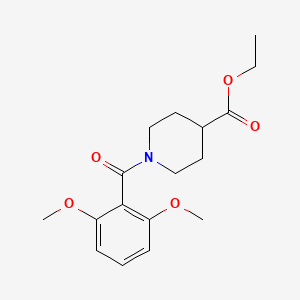

![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)

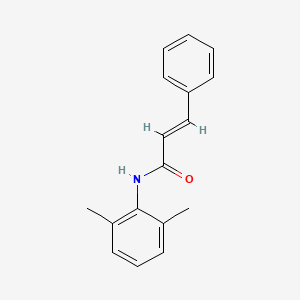

![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)

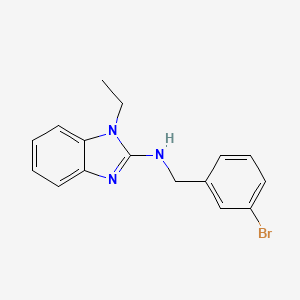

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)

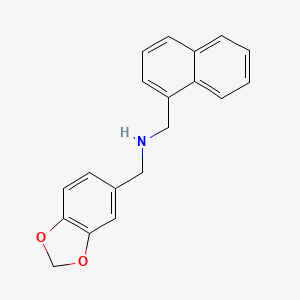

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)

![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)

![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)